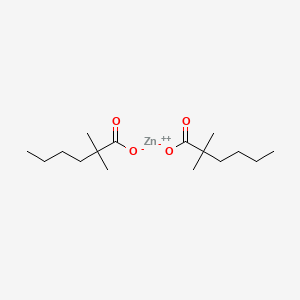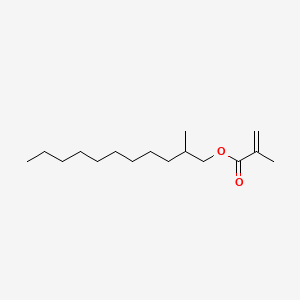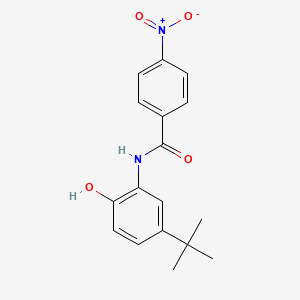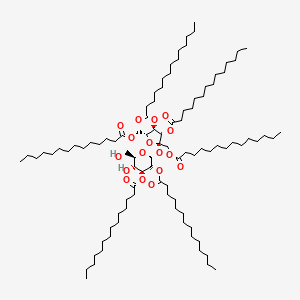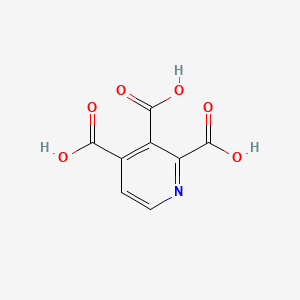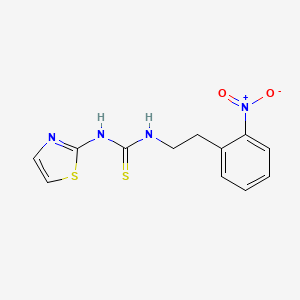
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N'-2-thiazolyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- is a complex organosulfur compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a thiourea group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule with a wide range of applications in various scientific domains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-nitrophenylethylamine with thiourea and a thiazole derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like triethylamine to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 70-80°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher quantities of the compound with consistent quality. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiourea compounds. These products have diverse applications in different fields of research .
Applications De Recherche Scientifique
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique chemical structure.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the production of dyes, photographic chemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The nitrophenyl group plays a crucial role in its biological activity, while the thiazolyl group enhances its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: A simpler compound with a similar thiourea group but lacking the nitrophenyl and thiazolyl groups.
N-(2-Nitrophenyl)thiourea: Contains the nitrophenyl group but lacks the thiazolyl group.
N-(2-Thiazolyl)thiourea: Contains the thiazolyl group but lacks the nitrophenyl group.
Uniqueness
Thiourea, N-(2-(2-nitrophenyl)ethyl)-N’-2-thiazolyl- is unique due to the combination of the nitrophenyl and thiazolyl groups, which confer enhanced biological activity and specificity. This makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
172505-78-1 |
|---|---|
Formule moléculaire |
C12H12N4O2S2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-[2-(2-nitrophenyl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C12H12N4O2S2/c17-16(18)10-4-2-1-3-9(10)5-6-13-11(19)15-12-14-7-8-20-12/h1-4,7-8H,5-6H2,(H2,13,14,15,19) |
Clé InChI |
ZJQTWNNDEJVWAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CCNC(=S)NC2=NC=CS2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


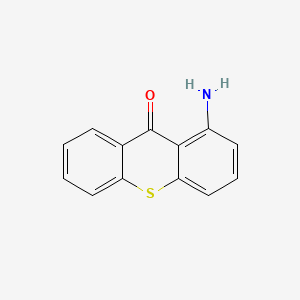

![[1-[3-[4-(1-Methyl-5,10-dihydro-[1,3]thiazolo[3,2-b][2,4]benzodiazepin-2-yl)phenoxy]propyl]pyrrolidin-2-yl]methanol](/img/structure/B12643123.png)
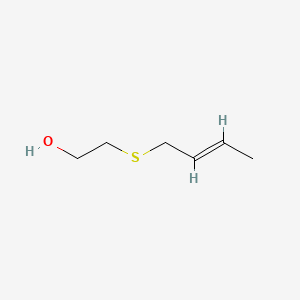
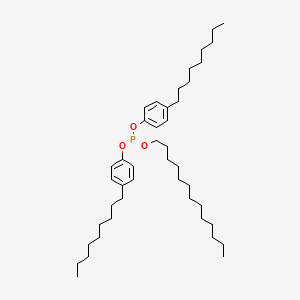
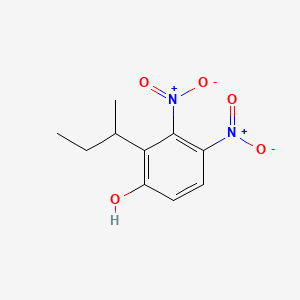

![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
